2alpha-Methyldihydrotestosterone
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Overview
Description
2alpha-Methyldihydrotestosterone, also known as drostanolone, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is primarily used in the medical field for the treatment of breast cancer and other conditions requiring androgen therapy. This compound is known for its potent androgenic properties and minimal estrogenic effects, making it a valuable therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Methyldihydrotestosterone typically involves the chemical modification of dihydrotestosterone. One common method includes the methylation of dihydrotestosterone at the 2alpha position. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2alpha-Methyldihydrotestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17beta position to a ketone, forming this compound-17-one.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
2alpha-Methyldihydrotestosterone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: Research on its effects on cellular processes and gene expression helps in understanding androgen receptor signaling pathways.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating conditions like breast cancer and hypogonadism.
Industry: The compound is used in the development of performance-enhancing drugs and other pharmaceutical products
Mechanism of Action
2alpha-Methyldihydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male secondary sexual characteristics and muscle growth. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins involved in transcriptional regulation .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The primary male sex hormone, with both androgenic and anabolic effects.
Dihydrotestosterone: A more potent androgen than testosterone, primarily responsible for the development of male secondary sexual characteristics.
Methyltestosterone: A synthetic anabolic steroid similar to 2alpha-Methyldihydrotestosterone but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high androgenic activity and low estrogenic effects. Unlike testosterone, it does not convert to estrogen, reducing the risk of estrogen-related side effects. Its structural modifications also enhance its stability and bioavailability compared to dihydrotestosterone .
Properties
IUPAC Name |
17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXILDNPCZPPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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